molecular formula C6H3F3N2O B13555633 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-one

2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-one

Cat. No.: B13555633
M. Wt: 176.10 g/mol
InChI Key: IIMWDNAVSBOLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-one typically involves the reaction of pyrimidine derivatives with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C6H3F3N2O

Molecular Weight

176.10 g/mol

IUPAC Name

2,2,2-trifluoro-1-pyrimidin-4-ylethanone

InChI

InChI=1S/C6H3F3N2O/c7-6(8,9)5(12)4-1-2-10-3-11-4/h1-3H

InChI Key

IIMWDNAVSBOLEB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C(=O)C(F)(F)F

Origin of Product

United States

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